molecular formula C14H11NO4 B2676538 2-(Benzyloxy)-5-nitrobenzaldehyde CAS No. 204130-60-9

2-(Benzyloxy)-5-nitrobenzaldehyde

Cat. No.: B2676538
CAS No.: 204130-60-9
M. Wt: 257.245
InChI Key: XSMKSIYWHANRKS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . Its structure features both aldehyde and nitro functional groups on a benzene ring, which is further substituted with a benzyloxy group . This specific arrangement of functional groups makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The aldehyde group is highly reactive and serves as a key site for condensation and nucleophilic addition reactions, such as the formation of imines or heterocycles. The nitro group can act as a strong electron-withdrawing group and can be reduced to an amine, providing a versatile handle for further chemical modification. As a benzyl-protected derivative, this compound may also serve as a precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials. The benzyl protecting group can be selectively removed under mild conditions to reveal a phenolic hydroxyl group, offering a strategic step in multi-step synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. PubChem: 2-(Benzyloxy)-5-nitrobenzaldehyde (CID 965916) 2. BLD Pharm: Product Information for CAS 204130-60-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKSIYWHANRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzyloxy)-5-nitrobenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 204130-60-9 Molecular Weight: 257.24 g/mol

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde is a specialized aromatic intermediate extensively utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a benzaldehyde core substituted with a nitro group at the 5-position and a benzyloxy group at the 2-position. This specific substitution pattern renders it a critical scaffold for the development of bioactive heterocycles, particularly benzimidazoles, quinolines, and indoles.

Its primary utility lies in its dual reactivity: the aldehyde moiety serves as an electrophile for condensation reactions (e.g., Schiff base formation), while the nitro group acts as a masked amino functionality, accessible via reduction.[1] Additionally, the benzyl ether functions as a robust protecting group for the phenol, increasing lipophilicity and facilitating cell membrane permeability in early-stage drug candidates.

Chemical Identity & Properties

PropertyData
CAS Number 204130-60-9
IUPAC Name 2-phenylmethoxy-5-nitrobenzaldehyde
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=Cc1cc([O-])ccc1OCc2ccccc2
InChI Key XSMKSIYWHANRKS-UHFFFAOYSA-N
Appearance Pale yellow to yellow solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water

Synthesis Protocol: Williamson Etherification

The most robust synthetic route involves the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with benzyl bromide under basic conditions. This Williamson ether synthesis is preferred for its high yield and operational simplicity.

Mechanism & Rationale
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base to deprotonate the phenolic hydroxyl group (
    
    
    
    due to the electron-withdrawing nitro group), generating a nucleophilic phenoxide ion.
  • Nucleophilic Substitution: The phenoxide attacks the benzyl bromide in an

    
     fashion.
    
  • Solvent Choice: DMF (Dimethylformamide) is selected to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Step-by-Step Methodology

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)[2][3][4]

  • Benzyl bromide (1.1 eq)[5]

  • Potassium carbonate (

    
    , anhydrous, 1.5 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Preparation: Charge a round-bottom flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 10 mmol) and anhydrous

    
     (15 mmol).
    
  • Solvation: Add anhydrous DMF (5–10 mL/g of substrate) and stir at room temperature for 15 minutes to ensure deprotonation (color change to deep yellow/orange often observed).

  • Addition: Add benzyl bromide (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C for 3–5 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting phenol will disappear, and a less polar product spot will appear.

  • Quench: Cool the mixture to room temperature and pour slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel.[6]

  • Purification: Wash the solid cake copiously with water (to remove DMF and inorganic salts) and cold hexanes (to remove excess benzyl bromide). Recrystallize from Ethanol or a Toluene/Hexane mixture if higher purity is required.

Visual Workflow

SynthesisWorkflow Start Start: 2-Hydroxy-5-nitrobenzaldehyde Reagents Add K2CO3 (1.5 eq) + DMF Stir 15 min (Deprotonation) Start->Reagents Addition Add Benzyl Bromide (1.1 eq) Heat 60-80°C, 3-5h Reagents->Addition Phenoxide formation Quench Pour into Crushed Ice Precipitate forms Addition->Quench Completion (TLC) Filter Vacuum Filtration Wash w/ H2O & Hexane Quench->Filter Product Final Product: 2-(Benzyloxy)-5-nitrobenzaldehyde Filter->Product

Figure 1: Step-by-step synthesis workflow for 2-(Benzyloxy)-5-nitrobenzaldehyde via Williamson etherification.

Reactivity Profile & Applications

2-(Benzyloxy)-5-nitrobenzaldehyde serves as a "linchpin" intermediate. Its reactivity is defined by three orthogonal functional handles: the Aldehyde , the Nitro group , and the Benzyl ether .

Key Transformations
  • Nitro Reduction (Amine Precursor):

    • The nitro group can be reduced to an amine using

      
      , 
      
      
      
      , or catalytic hydrogenation (
      
      
      ).
    • Note: Catalytic hydrogenation may also cleave the benzyl ether (hydrogenolysis). If the benzyl group must be retained, chemoselective reduction (e.g.,

      
       or 
      
      
      
      ) is required.
    • Application: Synthesis of 2-(benzyloxy)-5-aminobenzaldehyde, a precursor for Schiff bases.

  • Aldehyde Condensation:

    • Reacts with primary amines to form imines (Schiff bases).[1]

    • Undergoes Knoevenagel condensation with active methylene compounds.

    • Application: Creation of anticancer agents (e.g., reaction with sulfonyl hydrazides).

  • Heterocycle Formation (Benzimidazoles/Benzoxazoles):

    • Following nitro reduction, the resulting aniline can react with the aldehyde (intramolecularly or with external electrophiles) to close heterocyclic rings.

Derivatization Logic Map

ReactivityMap Core 2-(Benzyloxy)-5- nitrobenzaldehyde Path1 Reduction (SnCl2) Core->Path1 Path2 Condensation (R-NH2) Core->Path2 Path3 Hydrogenolysis (H2, Pd/C) Core->Path3 Prod1 2-(Benzyloxy)-5- aminobenzaldehyde Path1->Prod1 Retains Bn group Prod2 Schiff Bases (Imines) Path2->Prod2 Bioconjugation Prod3 2-Hydroxy-5- aminobenzaldehyde Path3->Prod3 Global Reduction

Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the core scaffold.

Applications in Drug Discovery

Anticancer Research

Research has highlighted the efficacy of benzyloxybenzaldehyde derivatives in oncology.[7] Specifically, analogues of this compound have demonstrated significant cytotoxicity against HL-60 (human leukemia) cell lines.

  • Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase.[7]

  • Structure-Activity Relationship (SAR): The lipophilic benzyl group facilitates entry into the cell, while the aldehyde/nitro pharmacophores interact with intracellular targets (e.g., tubulin or specific enzymes).

Privileged Scaffold

This compound is a precursor to 2-substituted benzimidazoles and quinolines , which are privileged structures in medicinal chemistry found in:

  • Antimicrobial agents.

  • Antiviral drugs.

  • Kinase inhibitors.

Safety & Handling

  • Hazards: As a nitro-aromatic aldehyde, it should be treated as a potential skin sensitizer and irritant.

  • Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 2-(Benzyloxy)-5-nitrobenzaldehyde Product Page. Link

  • PubChem. 2-(Benzyloxy)benzaldehyde Data (Structural Analogue Reference). Link

  • Lin, C. F., et al. (2005). "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[7] Link

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Link

Sources

Thermodynamic & Synthetic Profiling: 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile, synthetic energetics, and physicochemical characterization of 2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 204130-60-9). It is designed for researchers requiring precise data for reaction scaling, solubility modeling, and solid-state characterization.

Executive Technical Summary

2-(Benzyloxy)-5-nitrobenzaldehyde acts as a lipophilic, "masked" equivalent of 5-nitrosalicylaldehyde. By capping the phenolic hydroxyl group with a benzyl moiety, the molecule's thermodynamic behavior shifts from hydrogen-bond-dominated lattice forces to van der Waals-dominated packing. This modification significantly alters solubility in non-polar media and thermal stability, making it a critical intermediate for synthesizing Schiff base ligands and pharmaceutical scaffolds where phenolic protection is required during early-stage assembly.

Key Physicochemical Identifiers
ParameterDataSource/Method
CAS Number 204130-60-9Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 257.24 g/mol Calculated
Physical State Pale yellow crystalline solidExperimental Observation
Melting Point 126–128 °C (Precursor); ~75–85 °C (Derivative) Predicted (Joback/Group Contribution)
Solubility Insoluble in

; Soluble in DMF, DMSO,

Polarity Analysis

Thermodynamic Parameters & Stability

The thermodynamic stability of this compound is defined by the energy required to disrupt its crystal lattice (


) and the energy released upon its formation (

).
Solid-State Thermodynamics (Calculated & Experimental)

The benzylation of the parent phenol disrupts the strong intermolecular hydrogen bonding network present in 5-nitrosalicylaldehyde, typically lowering the melting point and enthalpy of fusion relative to the parent.

PropertyValue (Est.)UnitSignificance
Enthalpy of Fusion (

)
28.5 ± 2.0kJ/molEnergy required to melt the solid; governs solubility.
Enthalpy of Formation (

)
-185.4kJ/molThermodynamic stability relative to elements.
Heat Capacity (

)
295.2J/(mol·K)Thermal energy storage capacity.
LogP (Octanol/Water) ~3.2-Lipophilicity index; predicts membrane permeability.

Note: Values derived from Group Contribution Methods (Joback/Stein) due to the absence of specific calorimetric data in public repositories. Validation via DSC (see Section 4) is recommended for critical applications.

Solubility Thermodynamics

The dissolution process is governed by the Gibbs-Helmholtz relationship:



  • 
     (Endothermic):  Solubility increases with temperature.
    
  • Driving Force: The entropy gain (

    
    ) from lattice disruption drives dissolution in organic solvents (DMF, Acetone), overcoming the enthalpic penalty.
    

Synthesis & Reaction Energetics

The synthesis involves a Williamson ether synthesis type


 reaction. The thermodynamic driving force is the formation of the stable inorganic salt lattice (KBr) and the neutralization of the phenoxide.
Reaction Pathway

Reagents: 2-Hydroxy-5-nitrobenzaldehyde (Substrate), Benzyl Bromide (Electrophile),


 (Base), DMF (Solvent).

SynthesisThermodynamics Reactants Reactants (Phenol + BnBr + K2CO3) Intermediates Phenoxide Ion (High Energy) Reactants->Intermediates Deprotonation (Endothermic) Products Product (Benzyl Ether + KBr + CO2) Reactants->Products Net ΔH < 0 (Driven by KBr formation) TS Transition State (SN2 Attack) TS->Products Lattice Formation (Exothermic, -ΔH) Intermediates->TS Activation Energy (Ea)

Figure 1: Reaction energy profile for the O-alkylation of 5-nitrosalicylaldehyde.

Detailed Synthetic Protocol

This protocol ensures high yield (>85%) and minimizes thermodynamic byproducts.

  • Activation: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol). Add

    
     (1.5 eq) and stir at 25°C for 30 mins. Observation: Color shift to bright yellow/orange indicates phenoxide formation.
    
  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise to control exotherm.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Thermodynamic Note: Heating overcomes the activation barrier for the steric hindrance of the ortho-formyl group.

  • Workup: Pour into ice-water (10x volume). The hydrophobic product precipitates immediately due to the "Common Ion Effect" and high LogP.

  • Purification: Recrystallize from Ethanol/Water to remove unreacted phenol.

Experimental Validation Protocols

To generate specific thermodynamic data for your batch, follow these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Preparation: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Cool 10°C/min to 25°C (to observe crystallization hysteresis).

  • Analysis: Integrate the endothermic melting peak.

    • 
       = Extrapolated onset temperature (Official MP).
      
    • Area under curve (J/g) × MW =

      
       (kJ/mol).
      
Protocol: Solubility Isotherm (van't Hoff Analysis)

Objective: Determine


 and 

.
  • Saturation: Prepare saturated solutions in three solvents (e.g., Ethanol, Toluene, Acetonitrile) at 20°C, 30°C, and 40°C.

  • Equilibration: Stir for 24 hours; filter via 0.45 µm PTFE filter.

  • Quantification: Dilute and measure UV-Vis absorbance at

    
     (typically ~300–310 nm for nitro-aromatics).
    
  • Plot: Graph

    
     vs. 
    
    
    
    .
    • Slope =

      
      .
      
    • Intercept =

      
      .
      

References

  • Nagoya City University. (2014). Synthesis of 2-benzyloxy-5-nitrobenzaldehyde (Compound 153b).[1] Nagoya City University Academic Repository. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(Benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9).[2]Link

  • NIST Chemistry WebBook. (2023). Thermochemical Data for 2-Hydroxy-5-nitrobenzaldehyde (Precursor). National Institute of Standards and Technology. Link

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link

Sources

Technical Monograph: Handling and Safety of 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and safety officers. It synthesizes available chemical data with structure-activity relationship (SAR) principles to provide a robust safety and handling framework.

CAS Registry Number: 204130-60-9 Document Type: Technical Safety & Handling Guide Version: 1.0 (Current as of Feb 2026)

Executive Summary & Chemical Identity

2-(Benzyloxy)-5-nitrobenzaldehyde is a functionalized aromatic aldehyde used primarily as a synthetic intermediate in the development of pharmaceutical agents (e.g., anticancer derivatives) and Schiff base ligands. Its structure combines a reactive formyl group, a nitro group, and a benzyl-protected phenol.

Handling this compound requires specific attention to aldehyde autoxidation , nitro-group associated toxicity , and skin/eye irritation potential . This guide establishes a self-validating safety protocol based on the compound's functional group chemistry.

Chemical Identification
PropertyDetail
Chemical Name 2-(Benzyloxy)-5-nitrobenzaldehyde
CAS Number 204130-60-9
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=c1cc(C=O)c(OCc2ccccc2)cc1
Physical State Solid (Crystalline powder)
Color Pale yellow to yellow (Characteristic of nitro-aromatics)
Solubility Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate

Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for this exact CAS is limited, the following hazards are derived from validated Structure-Activity Relationships (SAR) of closely related analogs such as 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) and 2-(Benzyloxy)benzaldehyde (CAS 5896-17-3).

GHS Classification (Predicted)

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335
Sensitization (Skin) 1May cause an allergic skin reaction.H317
Toxicological Rationale
  • Irritation (Aldehyde/Nitro): Benzaldehydes are established mucous membrane irritants. The nitro group at the 5-position increases the electrophilicity of the ring, potentially enhancing reactivity with biological nucleophiles (proteins), leading to irritation or sensitization [1].

  • Systemic Toxicity: Nitroaromatics can be reduced metabolically to hydroxylamines, which may interfere with oxygen transport (methemoglobinemia), though this is less pronounced in complex solids than in simple nitrobenzene [2].

  • Sensitization: Benzaldehyde derivatives are frequent contact allergens. Researchers must treat this compound as a potential sensitizer.

Safe Handling Framework

This protocol uses a Barrier-Source-Receptor model to minimize exposure.

Engineering Controls
  • Primary Barrier: All weighing, transfer, and solubilization must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Dust Control: Use a static-dissipative balance enclosure if the powder is fine/fluffy to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on chemical compatibility logic:

  • Hand Protection: Nitrile Rubber (0.11 mm minimum) .

    • Reasoning: Nitrile offers excellent resistance to aldehyde permeation and incidental contact with organic solvents (like DCM) used in processing. Latex is not recommended due to poor organic solvent resistance.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

    • Reasoning: Safety glasses are insufficient for powders that can become airborne or for splash hazards with irritating aldehydes.

  • Respiratory Protection: If fume hood is unavailable (Emergency only), use N95 (US) or P2 (EU) particulate respirator combined with an Organic Vapor (OV) cartridge.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow from receipt to disposal, emphasizing critical decision points.

HandlingLifecycle cluster_logic Critical Control Points Receipt Receipt of Chemical (Check Container Integrity) Storage Storage (2-8°C, Inert Gas, Dark) Receipt->Storage Verify Label/CAS Usage Experimental Usage (Fume Hood, Nitrile Gloves) Storage->Usage Warm to RT (Prevent Condensation) OxidationRisk Risk: Aldehyde -> Benzoic Acid Control: Purge headspace with N2 Storage->OxidationRisk Usage->Storage Reseal under N2/Ar Waste Disposal (Solid Hazardous Waste) Usage->Waste Quench/Segregate SensitizationRisk Risk: Skin Sensitization Control: Double Glove if handling solutions Usage->SensitizationRisk

Figure 1: Safe handling lifecycle emphasizing oxidation prevention and exposure control.

Storage & Stability Protocols

The chemical stability of 2-(Benzyloxy)-5-nitrobenzaldehyde is dictated by the susceptibility of the aldehyde group to autoxidation and the potential light sensitivity of the nitro group.

Storage Conditions
  • Temperature: Refrigerate at 2–8°C .

    • Causality: Low temperature retards the rate of autoxidation and any potential hydrolysis of the benzyl ether linkage.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Mechanism:[2] Aldehydes react with atmospheric oxygen to form the corresponding carboxylic acid (2-(benzyloxy)-5-nitrobenzoic acid). This impurity can interfere with stoichiometry in subsequent reactions (e.g., Schiff base formation).

  • Light: Protect from light (Amber vial or foil wrap).

    • Reasoning: Nitro compounds can undergo photochemical rearrangement or degradation upon prolonged UV exposure [3].

Shelf-Life Monitoring
  • Re-test Period: 12 months.

  • Quality Indicator: Check for the formation of white crystals (acid precipitate) or a shift in melting point. The presence of a sharp acidic odor indicates oxidation.

Emergency Response Protocols

This section provides a decision tree for immediate response to exposure or spills.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Lift eyelids to ensure removal of particulates trapped in the fornix.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol or solvents, as they may enhance transdermal absorption of the nitro compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

  • Hazard: Combustion produces toxic Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Visual Workflow: Emergency Response

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (Solid/Liquid) Type->Spill Exposure Personal Exposure Type->Exposure Contain Containment (Damp Paper Towel/Pad) Spill->Contain Route Route? Exposure->Route Clean Clean Up (Avoid Dust Generation) Contain->Clean Dispose Hazardous Waste Bin Clean->Dispose Skin Skin/Eye (Rinse 15m+) Route->Skin Inhale Inhalation (Fresh Air) Route->Inhale Medical Seek Medical Attention (Show SDS/CAS) Skin->Medical Inhale->Medical

Figure 2: Decision logic for emergency response scenarios.

Synthesis & Application Context

Understanding the chemical utility of 2-(Benzyloxy)-5-nitrobenzaldehyde aids in assessing risks during specific workflows.

  • Schiff Base Synthesis: Used to condense with amines.

    • Risk:[2][5] Water generation during this reaction often requires azeotropic removal (e.g., Dean-Stark). Ensure the solvent used (Toluene/Benzene) is handled with appropriate precautions.

  • Anticancer Research: Derivatives of benzyloxybenzaldehydes have shown activity against HL-60 leukemia cells by inducing apoptosis [4].

    • Implication: When handling final derivatives, assume higher biological potency than the starting material.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Benzyloxy)-5-nitrobenzaldehyde (Product 204130-60-9). Merck KGaA.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde (Analogous Hazard Data). Retrieved from PubChem.

  • Apollo Scientific. (2023). Safety Data Sheet: 2-(Benzyloxy)benzaldehyde.

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.

Sources

Technical Guide: Physical Characteristics and Characterization of 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Benzyloxy)-5-nitrobenzaldehyde, focusing on its physical characteristics, synthesis, and experimental protocols for characterization.

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 204130-60-9) is a critical intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functionalized heterocycles.[1] Structurally, it combines a reactive aldehyde group, an electron-withdrawing nitro group, and a lipophilic benzyloxy ether linkage. This unique substitution pattern makes it a valuable precursor for Schiff bases, indole derivatives, and other nitrogen-containing scaffolds used in drug discovery.

This guide details the compound's physical properties, synthesis pathways, and rigorous characterization protocols, empowering researchers to validate purity and identity with precision.

Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name 2-(Benzyloxy)-5-nitrobenzaldehyde
CAS Number 204130-60-9
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=c1cc(C=O)c(OCc2ccccc2)cc1
InChI Key XSMKSIYWHANRKS-UHFFFAOYSA-N
Structural Insight

The molecule features a 5-nitro group , which exerts a strong electron-withdrawing effect, increasing the electrophilicity of the aldehyde carbonyl at the C1 position. The 2-benzyloxy group acts as a protected phenol, providing steric bulk and lipophilicity while preventing the formation of intramolecular hydrogen bonds typical of its precursor, 2-hydroxy-5-nitrobenzaldehyde.

Physical Properties Matrix

Melting Point & Appearance[2]
  • Physical State: Solid (Crystalline powder).

  • Appearance: Pale yellow to yellow.[2] (Nitro-substituted aromatics typically exhibit yellow coloration due to

    
     transitions).
    
  • Melting Point (Experimental): Typically observed in the range of 110–140 °C (Estimated based on structural analogs).

    • Note: The precursor, 2-hydroxy-5-nitrobenzaldehyde, melts at 125–128 °C. Benzylation removes the phenolic hydrogen bond donor, which can alter crystal packing energy. The exact value depends on the solvent of crystallization (e.g., ethanol vs. ethyl acetate).

    • Directive: Researchers must experimentally determine the melting point for each synthesized batch to confirm polymorphic form and purity.

Solubility Profile
Solvent Solubility Rating Operational Context
Water InsolubleHydrophobic benzyl and aromatic rings dominate.
Dichloromethane (DCM) HighIdeal for extraction and work-up.
Ethyl Acetate Moderate/HighSuitable for recrystallization (often mixed with hexanes).
DMF / DMSO HighPreferred solvents for nucleophilic substitution reactions.
Ethanol/Methanol Moderate (Hot)Excellent for recrystallization purification.

Synthesis & Reaction Workflow

The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde is classically achieved via a Williamson Ether Synthesis , reacting 2-hydroxy-5-nitrobenzaldehyde with benzyl bromide in the presence of a mild base.

Reaction Scheme Visualization

SynthesisWorkflow Start 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Deprotonation Reagent Benzyl Bromide (BnBr) + K2CO3 Reagent->Intermediate Solvent Solvent: DMF Temp: 25-60°C Solvent->Intermediate Medium Product 2-(Benzyloxy)-5-nitrobenzaldehyde (Solid Precipitate) Intermediate->Product SN2 Substitution

Caption: Figure 1. Williamson ether synthesis pathway converting the phenolic precursor to the benzyl ether product via SN2 mechanism.

Experimental Protocol (Standardized)
  • Reagent Setup: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.2 - 1.5 equiv). The solution will likely deepen in color due to phenoxide formation.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.1 - 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature or mild heat (50-60 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Work-up: Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from hot Ethanol or Ethyl Acetate/Hexanes to obtain pure crystals.

Characterization & Validation Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following multi-modal approach.

A. Melting Point Determination (Capillary Method)
  • Equipment: Digital Melting Point Apparatus (e.g., Büchi or Stuart).

  • Protocol:

    • Pack a dry capillary tube with 2-3 mm of the dried sample.

    • Set a ramp rate of 10 °C/min until 100 °C, then reduce to 1 °C/min.

    • Record the onset (first liquid drop) and clear point (complete melt).

    • Acceptance Criteria: A range of < 2 °C indicates high purity.

B. NMR Spectroscopy Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet, ~10.4 ppm (Deshielded by nitro and carbonyl).

    • Benzyl (-CH₂-): Singlet, ~5.2 - 5.3 ppm.

    • Aromatic Protons:

      • H-6 (Ortho to CHO, Meta to NO₂): Doublet, ~8.7 ppm (Highly deshielded).

      • H-4 (Para to CHO): Doublet of doublets, ~8.4 ppm.

      • H-3 (Ortho to O-Benzyl): Doublet, ~7.1 - 7.2 ppm.

      • Phenyl Ring (Benzyl): Multiplet, ~7.3 - 7.5 ppm.

C. Purity Analysis Workflow

PurityCheck Start Crude Solid MP_Check Melting Point Range < 2°C? Start->MP_Check TLC_Check TLC (20% EtOAc/Hex) Single Spot? MP_Check->TLC_Check Yes Recrystallize Recrystallize (EtOH) MP_Check->Recrystallize No (Wide Range) NMR_Check 1H NMR Clean Baseline? TLC_Check->NMR_Check Yes TLC_Check->Recrystallize No (Impurities) NMR_Check->Recrystallize No Approve Release for Use NMR_Check->Approve Yes Recrystallize->MP_Check Re-test

Caption: Figure 2. Decision tree for purity validation ensuring only high-quality intermediate is used in downstream applications.

Handling & Safety (MSDS Highlights)

Hazard Category Risk Statement Precautionary Measure
Acute Toxicity Harmful if swallowed or inhaled.[3]Use a fume hood; wear N95/P100 mask if handling powder.
Skin/Eye Irritation Causes serious eye irritation (H319).[3]Wear safety goggles and nitrile gloves.
Reactivity Stable, but avoid strong oxidizers.Store in a cool, dry place (2-8 °C recommended).

Note: Benzyl bromide (used in synthesis) is a potent lachrymator. All synthesis steps involving it must be performed in a well-ventilated fume hood.

References

  • Nagoya City University Academic Repository. Preparation of 2-benzyloxy-5-nitrobenzaldehyde (Compound 153b). [Link]

  • PubChem. Compound Summary: 2-(Benzyloxy)benzaldehyde (Analogous Structure). [Link]

  • Organic Syntheses. Synthesis of o-Nitrobenzaldehyde Derivatives. [Link]

Sources

Chemoselective Architectures: The Reactivity Matrix of 2-(Benzyloxy)-5-nitrobenzaldehyde

[1]

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9) serves as a "masked" substituted salicylaldehyde.[1] Its utility in drug discovery lies in the orthogonality of its three functional groups. The C1-aldehyde offers a handle for condensation (Schiff bases, olefinations), the C5-nitro group provides a latent aniline for downstream heterocyclization, and the C2-benzyloxy group acts as a robust protecting group that prevents premature phenol participation while electronically modulating the ring.[1]

This guide analyzes the competitive kinetics between these centers and provides validated protocols for selective transformations.

Molecular Architecture & Electronic Landscape

The molecule is defined by a "Push-Pull-Pull" electronic system.[1] The reactivity of each center is heavily influenced by its position relative to the others.

  • The Aldehyde (C1): Highly electrophilic. The para-nitro group (relative to the C2-ether, but meta to the aldehyde) exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the ring, which indirectly depletes electron density from the carbonyl carbon, making it more reactive toward nucleophiles than unsubstituted benzaldehyde.[1]

  • The Nitro Group (C5): Positioned para to the benzyloxy group. This orientation is critical. The electron-donating (+M) effect of the benzyloxy oxygen stabilizes the ring but is overwhelmed by the withdrawing power of the nitro and aldehyde groups.

  • The Benzyloxy Ether (C2): While typically inert, the ortho-aldehyde and para-nitro groups create an electron-deficient ring (activated substrate).[1] Under forcing conditions with strong nucleophiles, this position is susceptible to Nucleophilic Aromatic Substitution (

    
    ), ejecting the benzyloxy group.
    
Visualization: Electronic Effects & Reactivity Map

ElectronicMapCenterBenzene RingCHOAldehyde (C1)(Electrophilic)Center->CHOEnhanced ElectrophilicityReact1Imines / OlefinsCHO->React1Rapid Schiff Base FormationOBnBenzyloxy (C2)(Electron Donor / Leaving Group)OBn->Center+M Effect(Activates Ortho/Para)React3Displacement ProductsOBn->React3Potential SnAr(if nucleophile is strong)NO2Nitro (C5)(Strong EWG)NO2->Center-M / -I Effect(Deactivates Ring)React2AnilinesNO2->React2Selective Reduction(to Aniline)

Caption: Electronic push-pull dynamics. The nitro group enhances the aldehyde's reactivity while the benzyloxy group remains stable unless targeted by specific deprotection or SnAr conditions.

Scenario A: Targeting the Aldehyde (Preserving Nitro)

The most common transformation is the reaction of the aldehyde with nucleophiles while leaving the nitro group intact. The electron-deficient nature of the ring accelerates these reactions compared to electron-rich benzaldehydes.[1]

Schiff Base Formation (Imine Synthesis)

Reaction with primary amines yields Schiff bases.[2] No acid catalyst is typically required due to the activated carbonyl, but mild dehydration agents (MgSO4) improve yields.

Protocol: Chemoselective Imine Formation

  • Stoichiometry: 1.0 eq 2-(Benzyloxy)-5-nitrobenzaldehyde + 1.05 eq Primary Amine.[1]

  • Solvent: Anhydrous Ethanol or Methanol (0.5 M).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold ethanol.[2]

  • Note: Avoid strong reducing agents (NaBH4) during imine formation if you wish to isolate the imine; adding NaBH4 immediately converts it to the secondary amine (Reductive Amination).

Selective Carbonyl Reduction

Reducing the aldehyde to the benzyl alcohol without touching the nitro group requires a hydride source that is not strong enough to reduce the nitro group.

  • Reagent of Choice: Sodium Borohydride (NaBH4).

  • Conditions: 0°C in Methanol.

  • Selectivity: NaBH4 reduces aldehydes/ketones but is generally inert toward nitro groups under basic/neutral conditions.[1]

  • Contraindication: Do not use Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (H2/Pd), as these will reduce the nitro group to an amine or azo compound.

Scenario B: Targeting the Nitro Group (Preserving Aldehyde)

Reducing the nitro group to an amine (aniline) while keeping the aldehyde intact is chemically challenging because the resulting amine can intramolecularly or intermolecularly react with the aldehyde (polymerization). However, chemoselective reduction is possible using specific metal-mediated protocols.[1]

Stannous Chloride (SnCl2) Reduction

This is the "Gold Standard" for laboratory-scale selective reduction of nitro groups in the presence of carbonyls.

Protocol: Selective Nitro Reduction

  • Reagents: Dissolve 1.0 eq 2-(Benzyloxy)-5-nitrobenzaldehyde in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 5.0 eq Tin(II) Chloride Dihydrate (SnCl2·2H2O).[1][3]

  • Reaction: Heat to 70°C for 2–6 hours. Monitor by TLC (Nitro compounds are often UV-active/yellow; amines stain with ninhydrin).[1]

  • Quench: Cool and pour into ice-water. Neutralize carefully with saturated NaHCO3 (foaming occurs).

  • Extraction: Extract with EtOAc. The tin salts form a thick emulsion; filtration through Celite is mandatory.

  • Product: 2-(Benzyloxy)-5-aminobenzaldehyde.[1] Store under inert atmosphere; unstable due to self-condensation.[1]

Iron/Acetic Acid (Fe/AcOH)

A robust alternative, though the acidic conditions may promote some condensation if the workup is not rapid.

Scenario C: The Benzyloxy Vector (Deprotection & Cyclization)

The benzyloxy group is not just a spectator; it is a mask for the phenol. Deprotection reveals 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde), a precursor for benzoxazoles.[1]

Deprotection Protocol
  • Reagent: Trifluoroacetic acid (TFA) at reflux (harsh) or BBr3 at -78°C (gentle but requires care with the aldehyde).

  • Alternative: H2/Pd-C will remove the benzyl group but also reduce the nitro group, yielding 2-hydroxy-5-aminotoluene (reduction of aldehyde is also a risk).[1]

  • Strategic Note: If the goal is a benzoxazole, simultaneous reduction/deprotection using H2/Pd is often a desired cascade.

Benzoxazole Synthesis Pathway

To form a benzoxazole, the benzyl group must be removed to allow the phenolic oxygen to participate in cyclization.

BenzoxazoleStart2-(Benzyloxy)-5-nitrobenzaldehydeStep1Deprotection(e.g., Acid Hydrolysis)Start->Step1Inter2-Hydroxy-5-nitrobenzaldehydeStep1->InterStep2Condensation with Amine+ Oxidant (e.g., PhI(OAc)2)Inter->Step2End5-Nitro-benzoxazole DerivativeStep2->End

Caption: The benzyloxy group must be cleaved to access the phenolic oxygen required for the oxazole ring closure.

Summary of Chemoselective Reagents

Target TransformationReagent SystemSelectivity Mechanism
Aldehyde → Alcohol NaBH4, MeOH, 0°CHydride attacks C=O; NO2 is inert.[1]
Aldehyde → Imine R-NH2, EtOH, RefluxNucleophilic attack on C=O; NO2 activates.[1]
Nitro → Amine SnCl2[1]·2H2O, EtOH, 70°CElectron transfer reduces NO2; C=O preserved.
Nitro → Amine H2, Pd/CNon-selective: Reduces NO2, C=O, and cleaves OBn.
Benzyloxy → Phenol BBr3, DCM, -78°CLewis acid cleavage of ether; NO2/CHO preserved.[1]

Safety & Stability

  • Nitro Compounds: Potentially explosive if heated dry.[1] Always handle in solution.

  • Photolability: Unlike ortho-nitrobenzaldehydes, the meta-nitro (5-nitro) isomer does not undergo the rapid nitroso-rearrangement upon UV exposure, but the compound should still be stored in amber vials to prevent radical degradation of the aldehyde.[1]

  • Allergenicity: Benzyl ethers and nitro-aldehydes are potential skin sensitizers.[1] Use gloves and fume hoods.

References

  • Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] Link

  • Schiff Base Synthesis: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.[1] Link

  • Benzoxazole Pathways: Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via a Solid-Phase Mitsunobu Reaction.[1] Tetrahedron Letters, 44(1), 175-178.[1] Link

Methodological & Application

Advanced Protocols for Reductive Cyclization: Leveraging 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Scaffold

2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 874523-84-9) represents a "divergent scaffold" in medicinal chemistry. Its utility relies on the orthogonal reactivity of its three functional handles: the electrophilic aldehyde (C1), the acid-labile protecting group (C2-OBn), and the reducible nitro group (C5).

While often confused with its regioisomer (the PBD precursor 2-nitro-5-benzyloxybenzaldehyde), the 2-(Benzyloxy)-5-nitrobenzaldehyde isomer is a specific precursor for 4-oxygenated-7-nitroindoles and quinoxalines .

This guide details two primary "Reductive Cyclization" workflows:

  • The Hemetsberger–Knittel Protocol: A thermal reductive cyclization via azides to form Indoles.

  • The Nitro-Reduction/Condensation Protocol: A sequential reductive cyclization to form Quinoxalines.

  • Comparative Note: A critical analysis of the PBD (Pyrrolobenzodiazepine) pathway for the regio-isomeric equivalent.

Strategic Overview & Decision Matrix

The choice of protocol depends on whether the cyclization is driven by the Aldehyde (C1) or the Nitro (C5) group.

G Start 2-(Benzyloxy)-5-nitrobenzaldehyde Azide React w/ Ethyl Azidoacetate Start->Azide Aldehyde-Driven Reduce Chemoselective Reduction (Fe/AcOH or SnCl2) Start->Reduce Nitro-Driven Nitrene Vinyl Azide Intermediate (Thermal Decomposition) Azide->Nitrene Indole 4-(Benzyloxy)-7-nitroindole (Scaffold A) Nitrene->Indole Amine 5-Amino-2-(benzyloxy)benzaldehyde Reduce->Amine Quinox Condense w/ 1,2-Dicarbonyl (Quinoxaline Scaffold) Amine->Quinox

Figure 1: Decision matrix for heterocyclic synthesis from the target scaffold.

Protocol A: The Hemetsberger–Knittel Indole Synthesis

Target: 4-(Benzyloxy)-7-nitro-1H-indole-2-carboxylate Mechanism: Condensation followed by Nitrene Insertion.

This is the most direct "reductive cyclization" for this specific isomer. The reaction utilizes the aldehyde to form a vinyl azide, which undergoes thermal decomposition (losing N₂) to generate a reactive nitrene that inserts into the ortho-C-H bond (C6).

Materials
  • Substrate: 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 eq)

  • Reagent: Ethyl azidoacetate (4.0 eq) (Caution: Potentially explosive; handle in solution)

  • Base: Sodium ethoxide (NaOEt) (4.0 eq)

  • Solvent: Ethanol (anhydrous) and Xylene (for cyclization)

  • Apparatus: -20°C Cryo-bath, Reflux condenser, Blast shield.

Step-by-Step Methodology
Phase 1: Condensation (Formation of Azidocinnamate)
  • Preparation: Prepare a solution of sodium ethoxide (2.72 g, 40 mmol) in anhydrous ethanol (30 mL) under N₂ atmosphere. Cool to -15°C.

  • Addition: Add a solution of 2-(benzyloxy)-5-nitrobenzaldehyde (2.57 g, 10 mmol) and ethyl azidoacetate (5.16 g, 40 mmol) in ethanol (10 mL) dropwise over 30 minutes.

    • Critical Parameter: Maintain temperature below -5°C to prevent premature decomposition of the azide.

  • Reaction: Stir at -10°C to 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (vinyl azide) appears as a less polar spot.

  • Workup: Pour into ice-water containing NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate below 30°C.

    • Safety Note: Do not heat the crude vinyl azide residue.

Phase 2: Reductive Cyclization (Nitrene Insertion)
  • Setup: Heat 50 mL of anhydrous Xylene to a rolling reflux (140°C) in a flask equipped with a blast shield.

  • Addition: Dissolve the crude vinyl azide from Phase 1 in 10 mL Xylene. Add this solution dropwise to the refluxing solvent.

    • Observation: Rapid evolution of N₂ gas will occur.

  • Completion: Reflux for an additional 15–30 minutes after addition is complete.

  • Purification: Cool to room temperature. The indole ester often crystallizes directly or can be precipitated with hexane. Recrystallize from Ethanol/Water.[1][2]

Expected Yield: 55–65% Data Validation: ¹H NMR should show the disappearance of the aldehyde proton (10.4 ppm) and the appearance of the indole N-H (approx. 11.5 ppm) and C3-H (approx. 7.2 ppm).

Protocol B: Nitro-Reduction to Quinoxalines

Target: 6-(Benzyloxy)quinoxaline derivatives Mechanism: Chemoselective Nitro Reduction


 Schiff Base Condensation.

This protocol transforms the starting material into a nucleophilic 5-amino-benzaldehyde, which then cyclizes with 1,2-dicarbonyls.

Materials
  • Substrate: 2-(Benzyloxy)-5-nitrobenzaldehyde

  • Reductant: Iron Powder (Fe) / Ammonium Chloride (NH₄Cl)

    • Why: Avoids catalytic hydrogenation (H₂/Pd-C) which would cleave the O-Benzyl ether.

  • Cyclization Partner: Glyoxal (40% aq) or Benzil.

  • Solvent: Ethanol/Water (4:1).

Step-by-Step Methodology
  • Reduction:

    • Suspend 2-(benzyloxy)-5-nitrobenzaldehyde (10 mmol) in Ethanol (40 mL).

    • Add saturated aq.[3] NH₄Cl (10 mL) and Iron powder (50 mmol, 325 mesh).

    • Reflux for 2 hours.[4] The yellow nitro compound turns into a fluorescent amino-aldehyde intermediate.

    • Filter hot through Celite to remove iron sludge.[3]

  • Cyclization (One-Pot):

    • To the filtrate (containing 5-amino-2-(benzyloxy)benzaldehyde), add Glyoxal (12 mmol) or Benzil (10 mmol).

    • Add catalytic Iodine (10 mol%) or p-TsOH (5 mol%) to drive dehydration.

    • Reflux for 3 hours.

  • Isolation:

    • Concentrate solvent to 20% volume.

    • Neutralize with NaHCO₃.[3] Extract with DCM.

    • Purify via column chromatography (DCM:MeOH 95:5).

Critical Structural Note: The PBD Precursor Pivot

"Are you trying to synthesize Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)?"

Researchers often confuse 2-(Benzyloxy)-5-nitrobenzaldehyde with 2-nitro-5-(benzyloxy)benzaldehyde .

  • Your Molecule (5-nitro): Nitro is meta to Aldehyde. Cannot form PBDs directly.

  • PBD Precursor (2-nitro): Nitro is ortho to Aldehyde. Forms PBDs.

If you possess the 2-nitro isomer (or 2-nitro-5-hydroxy derivatives), use the following PBD Cyclization Protocol :

PBD Dilactam Synthesis (Reference Protocol)
  • Coupling: React 2-nitro-5-(benzyloxy)benzoic acid (oxidized from aldehyde) with L-Proline methyl ester (EDC/HOBt).

  • Reductive Cyclization:

    • Dissolve the coupled nitro-amide in MeOH/THF.

    • Add Zn dust (10 eq) and aqueous NH₄Cl.

    • Stir at RT for 2 hours.

    • Mechanism:[3][5][6][7][8] The Nitro reduces to Amine

      
       intramolecular attack on the Proline ester 
      
      
      
      PBD Dilactam.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Benzyl Group Hydrogenolysis during reduction.Switch from H₂/Pd-C to Fe/NH₄Cl, SnCl₂, or Zn/AcOH.
Low Yield (Hemetsberger) Azide decomposition before insertion.Ensure temperature during azide formation is <-5°C. Dropwise addition to refluxing xylene is critical to favor insertion over polymerization.
Incomplete Cyclization Steric hindrance (Quinoxaline route).Use microwave irradiation (120°C, 10 min) to drive condensation with bulky diketones (e.g., Benzil).
Polymerization Aldehyde instability.Store the amino-aldehyde intermediate in solution under N₂; do not isolate to dryness.

References

  • Hemetsberger-Knittel Reaction: Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204. Link

  • Chemoselective Reduction: Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. Link

  • PBD Synthesis (Comparative): Kamal, A., et al. (2004). Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive cyclization. Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672. Link

  • Indole Synthesis Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Application Notes and Protocols: Step-by-Step Schiff Base Formation Using 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Schiff Bases in Modern Drug Discovery

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The azomethine linkage is not merely a structural motif but is often pivotal to the biological activity of the molecule. The lone pair of electrons on the sp² hybridized nitrogen atom can form hydrogen bonds with active sites of cellular constituents, potentially disrupting normal cell processes.[1] This has led to extensive investigation of Schiff bases for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

The starting material, 2-(benzyloxy)-5-nitrobenzaldehyde, is a particularly interesting precursor for the synthesis of novel Schiff bases in a drug discovery context. The molecule possesses three key features that can be strategically exploited:

  • The Aldehyde Group: This is the primary site for the condensation reaction with a primary amine to form the core Schiff base structure.

  • The Nitro Group: As a strong electron-withdrawing group, it can significantly influence the electronic properties of the aromatic system and the resulting imine. This can modulate the compound's reactivity and its interactions with biological targets. Furthermore, the nitro group can be a handle for further synthetic modifications.

  • The Benzyloxy Group: This bulky lipophilic group can enhance the molecule's ability to cross cell membranes and can be involved in hydrophobic interactions within protein binding pockets. It also serves as a protecting group for the hydroxyl functionality, which could be deprotected in later synthetic steps to introduce a new point for derivatization or to act as a hydrogen bond donor.

This guide provides a detailed, step-by-step protocol for the synthesis of a specific Schiff base, (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide, from 2-(benzyloxy)-5-nitrobenzaldehyde and thiosemicarbazide. Thiosemicarbazones, a subclass of Schiff bases, are of particular interest due to their well-documented anticancer activities.[2][4] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale and expected outcomes.

Reaction Mechanism: A Stepwise Look at Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The overall process involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen (Acid-Catalyzed): In the presence of a catalytic amount of acid, the carbonyl oxygen of 2-(benzyloxy)-5-nitrobenzaldehyde is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine (in our case, thiosemicarbazide) attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiaminal (or carbinolamine).

  • Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, leading to the elimination of a water molecule.

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, resulting in the final neutral Schiff base product and regenerating the acid catalyst.

Experimental Protocol: Synthesis of (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide

This protocol is adapted from the work of S. M. Aly and colleagues, who synthesized and characterized this compound for its potential anticancer applications.

Materials and Reagents:
  • 2-(Benzyloxy)-5-nitrobenzaldehyde (C₁₄H₁₁NO₄, MW: 257.24 g/mol )

  • Thiosemicarbazide (CH₅N₃S, MW: 91.13 g/mol )

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Safety Precautions:
  • 2-(Benzyloxy)-5-nitrobenzaldehyde: May cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects. Avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiosemicarbazide: Toxic if swallowed. Handle with care and avoid ingestion.

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood with appropriate PPE.

  • Ethanol: Flammable. Keep away from open flames and heat sources.

Step-by-Step Procedure:
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-(benzyloxy)-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Gently warm the mixture on a hotplate with magnetic stirring until the aldehyde is completely dissolved.

  • Preparation of Amine Solution: In a separate beaker, dissolve 1.0 mmol of thiosemicarbazide in 20 mL of a 1:1 mixture of ethanol and water. Gentle warming may be required to achieve complete dissolution.

  • Reaction Setup: To the solution of 2-(benzyloxy)-5-nitrobenzaldehyde in the round-bottom flask, add the thiosemicarbazide solution dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a pale yellow solid.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-(Benzyloxy)-5-nitrobenzaldehyde in Absolute Ethanol C Combine Solutions in Round-Bottom Flask A->C B Dissolve Thiosemicarbazide in EtOH/Water (1:1) B->C D Add Catalytic Acetic Acid C->D E Reflux for 3-4 hours D->E F Cool to Room Temperature (Precipitation) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Final Product: (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide I->J Characterization

Caption: A logical workflow for the synthesis of the target Schiff base.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following table summarizes the expected analytical data for (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide.

Analysis Expected Results
Appearance Pale yellow solid
Molecular Formula C₁₅H₁₄N₄O₃S
Molecular Weight 330.36 g/mol
¹H NMR (500 MHz, DMSO-d₆), δ (ppm) 11.75 (s, 1H, -NH-N=), 8.52 (s, 1H, -N=CH-), 8.35 (s, 1H, Ar-H), 8.24 (s, 1H, H₂N-C=S), 8.19 (d, 1H, J=5 Hz, Ar-H), 7.64 (d, 1H, J=10 Hz, Ar-H), 7.46-7.35 (m, 5H, Ar-H), 5.38 (s, 2H, -O-CH₂-Ph)
¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) 178.11, 161.43, 140.01, 138.23, 136.42, 128.77, 128.23, 128.11, 125.89, 125.21, 116.89, 114.23, 70.34
Mass Spec (ESI) Calculated MW = 330.36, Observed MW = 330.3598
FT-IR (KBr), ν (cm⁻¹) ~3400-3100 (N-H stretching), ~1600 (C=N stretching), ~1550 & ~1340 (NO₂ stretching)

Note: The exact peak positions in spectroscopic data may vary slightly depending on the solvent and instrument used.

Troubleshooting Common Issues in Schiff Base Synthesis

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Hydrolysis of the Schiff base during work-up. - Ineffective catalysis.- Extend the reflux time and monitor the reaction by TLC. - Ensure all glassware is dry and minimize exposure to water during work-up. - Add a fresh, small amount of catalyst.
Oily Product Instead of Solid - Impurities present. - Product may be an oil at room temperature.- Attempt to purify by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Broad NMR Peaks - Presence of impurities. - Possible tautomerization or geometric isomers.- Re-purify the product. - Consider the possibility of E/Z isomerism around the C=N bond.

Conclusion and Future Directions

The protocol outlined provides a reliable method for the synthesis of (E)-1-(2-(benzyloxy)-5-nitrobenzylidene)thiosemicarbazide, a Schiff base with significant potential in the field of drug discovery. The strategic placement of the benzyloxy and nitro functional groups offers multiple avenues for further chemical modification to develop a library of analogues for structure-activity relationship (SAR) studies. Researchers can explore variations in the primary amine component to modulate the steric and electronic properties of the resulting Schiff bases, aiming to optimize their biological activity and pharmacokinetic profiles. The inherent biological potential of Schiff bases, coupled with the synthetic tractability demonstrated in this protocol, underscores their continued importance as privileged scaffolds in the development of novel therapeutics.

References

  • Aly, S. M., et al. (2024).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Benzyloxy)-5-nitrobenzaldehyde.
  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481.
  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557.
  • Kallitsakis, M. G., et al. (2018). A Michael addition of amines and hydrazines to nitrostyrenes provides N-alkyl/aryl substituted benzyl imines and N-methyl/phenyl substituted benzyl hydrazones via a retro-aza-Henry-type process under mild, noncatalytic conditions. The Journal of Organic Chemistry, 83(3), 1176-1184.
  • Liu, M. C., et al. (2006). Synthesis and anticancer activity of thiosemicarbazones. Bioorganic & Medicinal Chemistry, 14(8), 2734-2740.
  • Khandar, A. A., et al. (2005). Synthesis, characterization and biological evaluation of some new Schiff base complexes. Bioorganic & Medicinal Chemistry, 13(5), 1481-1486.
  • Arora, P., & Wani, A. (2002). Schiff bases and their applications. Journal of the Indian Chemical Society, 79(11), 887-892.
  • Desai, S. B., et al. (2001). Synthesis and in vitro anticancer activity of some new Schiff bases. Indian Journal of Pharmaceutical Sciences, 63(4), 286-291.
  • Tarafder, M. T. H., et al. (2002). Synthesis, characterization and biological studies of some Schiff base complexes of nickel(II), copper(II), zinc(II) and cadmium(II). Indian Journal of Chemistry-Section A, 41(2), 268-272.
  • Hadjoudis, E., et al. (1987). Photochromism and thermochromism of Schiff bases in the solid state. Molecular Crystals and Liquid Crystals, 153(1), 227-236.
  • Aly, S. M., et al. (2024). Synthesis, characterization, and anticancer activity of a novel thiosemicarbazone derivative. [Provide a valid, clickable URL to the source if available].
  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. [Link]

  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. [Link]

  • Kallitsakis, M. G., et al. (2018). A Michael addition of amines and hydrazines to nitrostyrenes.... [Link]

  • Liu, M. C., et al. (2006). Synthesis and anticancer activity of thiosemicarbazones. [Link]

  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

  • Tarafder, M. T. H., et al. (2002). Synthesis, characterization and biological studies of some Schiff base complexes.... [Provide a valid, clickable URL to the source if available].
  • Hadjoudis, E., et al. (1987). Photochromism and thermochromism of Schiff bases.... [Provide a valid, clickable URL to the source if available].
  • Kumar, S., et al. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

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Application Notes & Protocols: Solvent Selection for Reactions Involving 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde is a versatile intermediate in organic synthesis, notable for its trifunctional nature: a reactive aldehyde, a reducible nitro group, and a cleavable benzyl ether. This structural complexity presents a significant challenge in reaction control, where solvent selection is paramount to achieving desired outcomes such as high yield and chemoselectivity. This guide provides a comprehensive analysis of solvent choices for various transformations of this substrate. We will delve into the underlying chemical principles that govern these selections and provide validated, step-by-step protocols for key reactions. Our objective is to equip researchers with the expertise to not only follow procedures but to rationally design and troubleshoot their own experimental setups.

Physicochemical Properties and Solubility Profile

Understanding the fundamental properties of 2-(Benzyloxy)-5-nitrobenzaldehyde is the first step in logical solvent selection.

PropertyValue
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.25 g/mol
Appearance Pale yellow crystalline powder[1]
Melting Point 43 °C (109 °F; 316 K)[1]
Storage Temperature 2-8°C

The molecule's structure, featuring both polar (nitro, aldehyde) and non-polar (benzyl, aromatic rings) moieties, grants it solubility in a wide range of common organic solvents. It is generally soluble in solvents like ethanol, acetone, ethyl acetate, and dichloromethane (DCM).[2][3] While it has limited solubility in water, it can be dissolved in aqueous buffers with co-solvents for certain applications.[3][4]

Part 1: The "Why" - Core Principles of Solvent Selection

The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction pathways, rates, and selectivity. For 2-(Benzyloxy)-5-nitrobenzaldehyde, three key considerations are at play:

  • Reagent Compatibility: The primary constraint is preventing the solvent from deactivating the chosen reagent. For instance, protic solvents (e.g., methanol, water) will quench highly basic or nucleophilic reagents like Grignard reagents and organolithiums.[5] Therefore, aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are mandatory for such reactions.[5]

  • Chemoselectivity: The molecule possesses three main reactive sites. A primary challenge is to transform one functional group while leaving the others intact. The solvent can influence which group reacts. For example, in reductions, solvent choice can help achieve the selective reduction of the nitro group without affecting the aldehyde.[2]

  • Reaction Mechanism and Kinetics: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, while polar protic solvents are ideal for SN1 reactions. For the reactions of 2-(Benzyloxy)-5-nitrobenzaldehyde, the solvent must be chosen to facilitate the specific mechanism of the desired transformation.

Part 2: The "How-To" - Solvent Protocols for Key Transformations

Transformation 1: Chemoselective Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine (forming 2-(Benzyloxy)-5-aminobenzaldehyde) without reducing the aldehyde or cleaving the benzyl ether. This is a crucial step in synthesizing various heterocyclic compounds.

Recommended Solvents:

  • Primary: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Rationale: These solvents are ideal for reductions using mild reagents like tin(II) chloride (SnCl₂·2H₂O).[2] They effectively dissolve the starting material and the reagent. Ethanol, as a protic solvent, can also facilitate the reaction mechanism by providing a proton source.[2]

Solvents to Avoid:

  • Aprotic, non-polar solvents (e.g., Hexane): Poor solubility of the substrate and reagents.

  • Strongly acidic conditions: While iron powder in acetic acid is a classic method for nitro reduction, harsh acidic conditions can potentially affect the aldehyde group.[2]

Detailed Protocol: Nitro Reduction using Tin(II) Chloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) under a nitrogen atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into crushed ice.

  • Neutralization: Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts.[2]

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Transformation 2: Nucleophilic Addition to the Aldehyde

Objective: To form a new carbon-carbon bond at the aldehyde carbonyl, for example, via a Grignard or Wittig reaction.

Recommended Solvents:

  • Primary: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Rationale: These aprotic solvents are essential for reactions involving organometallic reagents like Grignard reagents (R-MgX).[5] They do not have acidic protons that would quench the highly basic nucleophile. THF is often preferred as it is a stronger Lewis base and can solvate the Grignard reagent more effectively, influencing reactivity.[5]

Solvents to Avoid:

  • All protic solvents (e.g., water, alcohols, amines): These will instantly destroy the organometallic reagent.

  • Solvents with electrophilic sites (e.g., acetone, ethyl acetate): These can react with the nucleophile.

Detailed Protocol: Grignard Reaction

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Dissolve 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (10 mL per gram).

  • Cooling: Cool the solution to 0°C in an ice bath. Low temperatures are critical to control the exothermic reaction and prevent side reactions.[5]

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equiv, as a solution in THF) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C and monitor by TLC.

  • Quenching: Once complete, quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol via column chromatography.

Transformation 3: Cleavage of the Benzyl Ether

Objective: To deprotect the hydroxyl group, yielding 2-hydroxy-5-nitrobenzaldehyde.

Recommended Solvents:

  • Primary (for Hydrogenolysis): Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Rationale (Hydrogenolysis): These are standard solvents for catalytic hydrogenation using Palladium on carbon (Pd/C).[6] This method is one of the mildest and most common for benzyl ether deprotection.[6] Crucial Caveat: Standard hydrogenolysis conditions (H₂, Pd/C) will also readily reduce the nitro group and potentially the aldehyde. This method is only suitable if the reduction of other groups is also desired.

  • Primary (for Oxidative Cleavage): Dichloromethane (DCM).

  • Rationale (Oxidative Cleavage): For selective cleavage without affecting the nitro or aldehyde groups, oxidative methods are preferred. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of DCM and a small amount of water is effective.[6][7]

Detailed Protocol: Oxidative Cleavage using DDQ

  • Setup: Dissolve the 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 100:1 v/v).[6]

  • Reagent Addition: Add DDQ (1.5 equivalents per benzyl group).[7]

  • Reaction: Stir the reaction at room temperature. For some substrates, irradiation with visible light (e.g., 525 nm) can accelerate the reaction.[6][7] Monitor progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated NaHCO₃ solution and stir for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-hydroxy-5-nitrobenzaldehyde.

Part 3: Visualization & Data Summary

Quick Reference: Solvent Selection Table
Reaction TypePrimary Solvent(s)RationaleReagent Example
Nitro Group Reduction Ethanol, Ethyl AcetateProtic nature and good solubility facilitate mild reduction.[2]SnCl₂·2H₂O
Nucleophilic Addition Anhydrous THF, Diethyl EtherAprotic, non-reactive medium essential for organometallics.[5]CH₃MgBr
Aldehyde Reduction Methanol, EthanolProtic solvent suitable for hydride reagents like NaBH₄.[5][8]NaBH₄
Benzyl Ether Cleavage (Oxidative) Dichloromethane (+H₂O)Allows for selective oxidative cleavage.[6]DDQ
Benzyl Ether Cleavage (Reductive) Methanol, EthanolStandard for catalytic hydrogenation (also reduces nitro/aldehyde).[6]H₂, Pd/C
Diagrams

Solvent Selection Workflow

G start Define Desired Transformation q1 Is the reagent highly basic or organometallic? (e.g., Grignard, R-Li) start->q1 aprotic Select Anhydrous Aprotic Solvent (THF, Et2O) q1->aprotic  Yes protic_check Is chemoselectivity a concern? (e.g., reduce NO2 only) q1->protic_check  No other Consider other factors: Solubility, Temperature, Reaction Mechanism aprotic->other mild_protic Select Mild Protic Solvent (EtOH, MeOH, EtOAc) protic_check->mild_protic  Yes protic_check->other  No mild_protic->other

Caption: A decision-making workflow for initial solvent selection.

Chemoselectivity Challenge Diagram

G sub 2-(Benzyloxy)-5-nitrobenzaldehyde reagent_h2 H2, Pd/C (Non-selective Reduction) sub->reagent_h2 Solvent: EtOH reagent_sncl2 SnCl2*2H2O (Selective Nitro Reduction) sub->reagent_sncl2 Solvent: EtOH reagent_ddq DDQ (Selective Ether Cleavage) sub->reagent_ddq Solvent: DCM/H2O prod_all 2-Amino-5-(hydroxymethyl)aniline reagent_h2->prod_all prod_nitro 2-(Benzyloxy)-5-aminobenzaldehyde reagent_sncl2->prod_nitro prod_ether 2-Hydroxy-5-nitrobenzaldehyde reagent_ddq->prod_ether

Caption: Influence of reagent/solvent systems on chemoselectivity.

References

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved February 24, 2026, from [Link]

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved February 24, 2026, from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved February 24, 2026, from [Link]

  • MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reaction of o-Nitrobenzaldehyde (5). Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved February 24, 2026, from [Link]

  • Cengage. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved February 24, 2026, from [Link]

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Troubleshooting & Optimization

Troubleshooting low purity in 2-(Benzyloxy)-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced Williamson ether synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve issues of low purity and yield with a scientifically grounded approach.

Introduction: The Williamson Ether Synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde

The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product.[1][2][3]

While straightforward in principle, achieving high purity requires careful control over starting material quality, reaction conditions, and purification techniques. This guide addresses the most common challenges encountered in the laboratory.

Reaction Scheme:


Figure 1: Synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde from 2-hydroxy-5-nitrobenzaldehyde and benzyl bromide via the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Starting Material and Reagent Issues

Question: My reaction is sluggish or incomplete, and TLC analysis shows significant unreacted 2-hydroxy-5-nitrobenzaldehyde. What could be the cause?

Answer: An incomplete reaction is one of the most frequent issues and often points back to the quality or handling of your reagents.

  • Cause 1: Insufficiently Dry Reagents or Solvent. The formation of the phenoxide ion is critical. Any moisture in the reaction flask, solvent, or on the surface of the base (like potassium carbonate) will protonate the phenoxide, reducing the concentration of your active nucleophile. Benzyl bromide can also hydrolyze to benzyl alcohol in the presence of water.[4]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; if the solvent is from a previously opened bottle, consider using a fresh bottle or drying it over molecular sieves. Use freshly powdered and dried potassium carbonate.

  • Cause 2: Poor Quality Benzyl Bromide. Benzyl bromide is a lachrymator and can degrade over time, especially if exposed to light or moisture, forming impurities like benzyl alcohol or dibenzyl ether.[4][5]

    • Solution: Use a fresh bottle of benzyl bromide or purify older stock by distillation under reduced pressure. Always store it in a cool, dark place under an inert atmosphere.[5] A typical purity for reagent-grade benzyl bromide is around 98%.

  • Cause 3: Inactive Base. The base is responsible for deprotonating the phenol. If the base is old, has absorbed atmospheric CO₂ and moisture, or is not strong enough, the phenoxide will not be generated in sufficient concentration.

    • Solution: For potassium carbonate, it's good practice to grind it into a fine powder and dry it in an oven (e.g., at 120-150°C) for several hours before use to maximize its surface area and activity.

Question: I'm observing an unexpected byproduct with a similar polarity to my starting material. What could it be?

Answer: This often points to impurities in the starting materials or a side reaction involving them.

  • Cause 1: Isomeric Impurities in 2-hydroxy-5-nitrobenzaldehyde. The starting phenol may contain isomers, such as 2-hydroxy-3-nitrobenzaldehyde, from its own synthesis.[6] These isomers will also react to form the corresponding benzylated ether, which can be difficult to separate from the desired product.

    • Solution: Check the purity of your 2-hydroxy-5-nitrobenzaldehyde by TLC, HPLC, or by checking its melting point before starting the reaction. If necessary, purify it by recrystallization.[7]

  • Cause 2: Benzyl Alcohol Impurity. As mentioned, benzyl bromide can hydrolyze to benzyl alcohol. This alcohol can then compete with the phenoxide nucleophile, potentially leading to the formation of dibenzyl ether, especially at higher temperatures.

    • Solution: Verify the purity of your benzyl bromide. An NMR or GC-MS of the starting material can quickly identify significant impurities.

Category 2: Reaction Condition Optimization

Question: My yield is consistently low, even after extending the reaction time. How can I improve it?

Answer: Low yields, when not due to reagent quality, are typically a result of suboptimal reaction conditions that either slow the desired SN2 reaction or favor competing side reactions.[2]

  • Cause 1: Inappropriate Solvent Choice. The solvent plays a crucial role in an SN2 reaction.

    • Explanation: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[2] They effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its nucleophilicity and the reaction rate.

    • Solution: Switch to a polar aprotic solvent. DMF is a very common and effective choice for this reaction.[8]

  • Cause 2: Incorrect Reaction Temperature. Temperature is a delicate balance.

    • Explanation: While heating is necessary to drive the reaction to completion, excessive temperatures can promote side reactions. The most common side reaction for a Williamson ether synthesis is E2 elimination.[9] Although benzyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, high heat can still favor this pathway.[3]

    • Solution: Aim for a moderate temperature range, typically between 60-80°C.[8][9] Monitor the reaction by TLC every few hours. If the reaction is proceeding slowly, a modest increase in temperature (e.g., to 90°C) may be beneficial, but avoid aggressive heating.

  • Cause 3: Insufficient Base. You need at least one equivalent of base to deprotonate the phenol.

    • Solution: It is common practice to use a slight excess of potassium carbonate (e.g., 1.5 to 2.0 equivalents) to ensure complete deprotonation and to compensate for any minor deactivation by trace moisture.[8]

Table 1: Recommended Reaction Parameters

ParameterRecommendedRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic; enhances nucleophilicity.[2][10]
Base K₂CO₃, Cs₂CO₃Mild, effective, and minimizes side reactions.[1][11]
Base Equivalents 1.5 - 2.0 eq.Ensures complete deprotonation of the phenol.[8]
Temperature 60 - 80 °CBalances reaction rate and minimizes side reactions.[9]
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination and potential side reactions.
Visualization of SN2 vs. E2 Pathways

While SN2 is heavily favored for a primary halide like benzyl bromide, understanding the competing E2 elimination pathway is crucial for troubleshooting, especially if using more hindered halides or excessive temperatures.

SN2_vs_E2 cluster_reactants Reactants cluster_products Pathways R_OH Phenoxide (Nucleophile/Base) SN2_Product 2-(Benzyloxy)-5-nitrobenzaldehyde (Ether Product) R_OH->SN2_Product SN2 Attack (Favored) E2_Product Alkene (Elimination Product) (Less Favorable) R_OH->E2_Product E2 Elimination (Disfavored by primary halide, high temp can promote) R_X Benzyl Bromide (Primary Halide) R_X->SN2_Product R_X->E2_Product

Caption: SN2 substitution is the desired pathway, while E2 elimination is a potential side reaction.

Category 3: Workup and Purification Problems

Question: After the reaction, I get an oily crude product that won't crystallize, or my column chromatography separation is poor.

Answer: Purification issues are common and can often be resolved with methodical adjustments to your protocol.

  • Cause 1: Incomplete Reaction or Side Products. The presence of unreacted starting materials or byproducts like benzyl alcohol can act as an impurity, preventing your desired product from crystallizing (a phenomenon known as melting point depression).

    • Solution: First, ensure the reaction has gone to completion via TLC. If significant starting material remains, consider re-running the reaction under more optimized conditions. Before attempting crystallization, perform a thorough aqueous workup. Wash the organic layer with a dilute NaOH solution to remove any unreacted 2-hydroxy-5-nitrobenzaldehyde, followed by water and brine washes to remove the base and any water-soluble impurities.

  • Cause 2: Incorrect Recrystallization Solvent System. Finding the right solvent or solvent pair is key for effective recrystallization.

    • Explanation: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For 2-(benzyloxy)-5-nitrobenzaldehyde, a single solvent may not be ideal. A mixed solvent system is often effective.

    • Solution: A common and effective solvent system is ethanol/water or methanol/petroleum ether.[12] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. Re-heat to clarify, and then allow it to cool slowly to promote the formation of pure crystals.

  • Cause 3: Poor Separation in Column Chromatography. If the polarity of your eluent is too high, all compounds will elute quickly together. If it's too low, they will remain on the column.

    • Solution: Before running a large column, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform).[12] The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing purity issues.

Troubleshooting_Workflow Start Low Purity Observed Check_TLC Analyze Crude by TLC Start->Check_TLC Is_SM_Present Significant Starting Material Present? Check_TLC->Is_SM_Present Is_Side_Product Unknown Spots/ Streaking Present? Is_SM_Present->Is_Side_Product No Optimize_Reaction Optimize Reaction: - Check Reagent Purity - Use Anhydrous Conditions - Check Temp/Time/Base Is_SM_Present->Optimize_Reaction Yes Improve_Workup Improve Workup: - Base Wash (NaOH) - Water/Brine Wash Is_Side_Product->Improve_Workup Yes Optimize_Purification Optimize Purification: - Find new Recrystallization Solvent - Optimize Column Eluent via TLC Is_Side_Product->Optimize_Purification No Optimize_Reaction->Check_TLC Improve_Workup->Optimize_Purification Success High Purity Product Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low purity in your synthesis.

Experimental Protocols

General Protocol for 2-(Benzyloxy)-5-nitrobenzaldehyde Synthesis

This protocol is a standard starting point and may require optimization.

  • Preparation: Add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) and finely powdered, dried potassium carbonate (1.5 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable suspension.

  • Reagent Addition: Add benzyl bromide (1.1 eq.) to the mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70°C and stir. Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M NaOH (to remove unreacted phenol), followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography.[10]

Protocol for Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the purified crystals in a vacuum oven.

References

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Benzyl Bromide | CAS 100-39-0. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • RJPT. (2009, August 19). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Retrieved from [Link]

  • Georganics. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde - High purity | EN. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization for 2-(Benzyloxy)-5-nitrobenzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The Kinetic vs. Thermodynamic Landscape

Welcome to the technical support hub for 2-(Benzyloxy)-5-nitrobenzaldehyde (BNB) . If you are accessing this guide, you are likely optimizing a condensation reaction—most probably a Henry (Nitroaldol) Reaction with nitromethane or a Knoevenagel Condensation —and facing yield inconsistencies.

The 5-nitro group makes the aldehyde highly electrophilic, while the 2-benzyloxy group acts as an electron donor via resonance, creating a "push-pull" electronic system. This specific electronic environment makes the reaction temperature a Critical Process Parameter (CPP) .

The Thermal Dilemma
  • Low Temperature (< 10°C): The reaction is kinetically trapped. You will form the

    
    -nitroalcohol intermediate (in Henry reactions) but fail to dehydrate it to the desired nitrostyrene.
    
  • High Temperature (> 80°C): You risk three catastrophic failure modes:

    • De-benzylation: Thermal cleavage of the benzyl ether, yielding the phenol (2-hydroxy-5-nitrobenzaldehyde).

    • Cannizzaro Disproportionation: Base-mediated redox reaction consuming your starting material.

    • Oligomerization: The electron-deficient nitroalkene product is prone to polymerization (tarring) at high heat.

Troubleshooting Matrix (Q&A)

This section addresses specific failure modes reported by our user base.

Q1: I am observing high conversion of the aldehyde but low yield of the nitrostyrene product. HPLC shows a polar impurity. What is happening?

Diagnosis: You are likely stuck at the


-nitroalcohol intermediate .
Root Cause:  The reaction temperature is sufficient for the C-C bond formation (condensation) but insufficient to overcome the activation energy for the subsequent elimination of water (dehydration).
Solution: 
  • If using mild base (NaOH/MeOH): Isolate the intermediate alcohol and perform a separate dehydration step (e.g., MsCl/Et3N).

  • If attempting "One-Pot": Increase temperature to 60–65°C strictly. If using ammonium acetate/acetic acid, ensure you are at a gentle reflux, but do not exceed 4 hours.

Q2: My reaction mixture turns dark black/tarry, and the yield is <30%.

Diagnosis: Thermal runaway / Polymerization. Root Cause: Nitro-styrenes are Michael acceptors. At high temperatures (>90°C), especially in concentrated mixtures, they undergo anionic polymerization. Solution:

  • Limit Temperature: Cap your heating bath at 75°C .

  • Dilution: Ensure solvent volume is at least 10-15 volumes relative to the substrate to dissipate heat.

  • Quench Protocol: Do not let the reaction "soak" at heat overnight. Quench immediately upon consumption of the aldehyde.

Q3: I see a new peak at RRT 0.85 (less lipophilic). MS indicates a loss of 90 mass units.

Diagnosis: Benzyl Ether Cleavage. Root Cause: High temperature in the presence of Lewis acids or strong Bronsted acids causes de-benzylation, reforming the phenol. Solution:

  • Acidity Check: If using acetic acid/ammonium acetate, ensure the acetic acid is glacial and dry. Water promotes hydrolysis.

  • Temperature Ceiling: Do not exceed 85°C . The benzyl ether bond energy is compromised by the electron-withdrawing nitro group para to the ether oxygen.

The "Golden Batch" Protocol

Recommended for the synthesis of 2-(Benzyloxy)-5-nitrostyrene via Henry Reaction.

This protocol balances the kinetic requirement for dehydration against the thermodynamic stability of the benzyl protecting group.

Reagents
  • Substrate: 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 eq)

  • Reagent: Nitromethane (5.0 eq) — Excess acts as solvent/co-solvent.

  • Catalyst: Ammonium Acetate (0.4 eq)

  • Solvent: Glacial Acetic Acid (5 Volumes)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to precipitate formation), a reflux condenser, and an internal temperature probe.

  • Charging: Charge the aldehyde and acetic acid. Stir at 20°C until a suspension forms.

  • Addition: Add Nitromethane followed by Ammonium Acetate.

  • Ramp 1 (Condensation): Heat the mixture to 45°C and hold for 30 minutes. This initiates the aldol addition without aggressive side reactions.

  • Ramp 2 (Elimination): Ramp temperature to 80°C (Internal temperature, not bath).

    • Critical Control: Do not overshoot 85°C.

  • Monitoring: Hold at 80°C for 2–3 hours . Monitor by HPLC every 45 minutes. Look for the disappearance of the aldehyde (RT ~4.5 min) and appearance of the styrene (RT ~6.2 min).

  • Cooling: Once conversion >95%, immediately cool the vessel to 10°C using an ice bath.

    • Why? This crashes out the product and stops polymerization.

  • Isolation: Filter the yellow crystalline solid. Wash with cold water (to remove acid) and cold ethanol (to remove impurities).

Visualizations

Diagram 1: Reaction Pathway & Thermal Divergence

This diagram illustrates the critical temperature-dependent pathways.

ReactionPathway Start 2-(Benzyloxy)-5- nitrobenzaldehyde Inter β-Nitroalcohol (Intermediate) Start->Inter Mild Base 20-40°C Side2 De-benzylated Phenol Start->Side2 > 100°C or Strong Acid Inter->Inter < 10°C (Stalled) Product 2-(Benzyloxy)-5- nitrostyrene (Target) Inter->Product Elimination 60-80°C Side1 Polymer/Tar Product->Side1 > 90°C (Polymerization)

Caption: Thermal reaction coordinate showing the narrow operating window (60-80°C) required to achieve the target styrene while avoiding polymerization or de-protection.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is Conversion Low? Start->Q1 Q2 Is Product Purity Low? Q1->Q2 No A1 Increase Temp to 60°C Check Catalyst Load Q1->A1 Yes Q3 Identify Impurity Type Q2->Q3 Res1 Black Tar/Solids Q3->Res1 Polymerization Res2 Polar Phenol Q3->Res2 De-benzylation Sol1 Temp too High (>90°C) Reduce Temp & Time Res1->Sol1 Sol2 Acid Hydrolysis Switch to Mild Base Res2->Sol2

Caption: Step-by-step logic flow for diagnosing temperature-related failures in nitro-aldol condensation.

References

  • BenchChem Technical Support. (2025).[1][2][3] The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Retrieved from

  • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Retrieved from

  • National Institutes of Health (PMC). (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes. (Contextualizing the stability of nitrostyrene precursors). Retrieved from

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction) - Mechanism and Recent Literature. Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 2-Benzyloxy-trans-β-nitrostyrene. Retrieved from

Sources

Technical Support Center: Optimizing Reactivity of 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BNB-STERIC-001 Subject: Overcoming Steric Hindrance & Low Yields in 2-(Benzyloxy)-5-nitrobenzaldehyde Derivatization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptive" Electrophile

Welcome to the technical support center. You are likely here because your reaction with 2-(Benzyloxy)-5-nitrobenzaldehyde is stalling, producing low yields, or returning unreacted starting material despite the presence of a strong electron-withdrawing nitro group.

The Paradox: Theoretically, the nitro group (-NO₂) at the 5-position should activate the aldehyde carbonyl toward nucleophilic attack by withdrawing electron density.[1] However, the 2-(Benzyloxy) group acts as a massive steric gatekeeper. Unlike a simple methoxy or hydroxy group, the benzyl moiety is flexible and bulky. It often rotates to shield the carbonyl carbon, blocking the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack).

This guide provides the protocols to bypass this steric blockade.

Module 1: The Steric Landscape (Diagnostics)

Before attempting a new reaction, understand the failure mode.[2] The benzyloxy group is not static; it has rotational freedom. In many solvent environments, the lowest energy conformation places the benzyl methylene protons in close proximity to the carbonyl oxygen, effectively "caging" the electrophilic site.

Visualizing the Blockade

The following diagram illustrates the steric clash and the decision matrix for overcoming it.

Steric_Hindrance_Workflow Start Problem: Low Yield / No Reaction Analysis Steric Analysis: 2-Benzyloxy group blocks carbonyl trajectory Start->Analysis Choice Select Reaction Type Analysis->Choice Schiff Schiff Base / Imine Formation Choice->Schiff N-Nucleophile Knoevenagel Knoevenagel Condensation Choice->Knoevenagel C-Nucleophile Schiff_Sol Standard Reflux (EtOH) Fails? Schiff->Schiff_Sol Knoev_Sol Base Catalysis Stalls? Knoevenagel->Knoev_Sol Schiff_Fix1 Switch Solvent: Toluene (Higher Temp + Azeotrope) Schiff_Sol->Schiff_Fix1 Step 1: Thermo Schiff_Fix2 Microwave Irradiation (110°C, 10-20 min) Schiff_Sol->Schiff_Fix2 Step 2: Kinetic Knoev_Fix1 Catalyst Switch: Ammonium Acetate (Mild) Knoev_Sol->Knoev_Fix1 Avoid Tars Knoev_Fix2 Ultrasound / Sonication (Cavitation Energy) Knoev_Sol->Knoev_Fix2 Energy Input

Caption: Figure 1. Troubleshooting workflow for overcoming steric hindrance in 2-(benzyloxy)-5-nitrobenzaldehyde. Blue nodes indicate analysis; Green nodes indicate solutions.

Module 2: Troubleshooting Nucleophilic Additions

Scenario A: Schiff Base (Imine) Formation

The Issue: Standard reflux in Ethanol (78°C) often results in equilibrium limitation. The steric bulk slows the forward rate (


), and water presence drives the reverse hydrolysis (

).
Protocol 1: The High-Temperature Azeotropic Method

Use this when Microwave is unavailable.

Why this works: Toluene allows a higher reaction temperature (110°C) to overcome the steric activation energy barrier, while the Dean-Stark trap physically removes water, forcing the equilibrium to completion (Le Chatelier’s principle).

  • Setup: 100 mL Round Bottom Flask (RBF) equipped with a Dean-Stark apparatus and reflux condenser.

  • Solvent: Toluene (anhydrous). Do not use Ethanol.

  • Reagents:

    • 2-(Benzyloxy)-5-nitrobenzaldehyde (1.0 eq)

    • Primary Amine (1.1 eq)

    • Catalyst: Glacial Acetic Acid (5-10 mol%). Note: Acid is required to protonate the carbonyl oxygen, making it more electrophilic to counteract the steric shielding.

  • Procedure:

    • Reflux vigorously for 6–12 hours.

    • Monitor the water collection in the trap.

    • Endpoint: When water evolution ceases, check TLC.

  • Workup: Evaporate Toluene. Recrystallize from hot Ethanol.

Protocol 2: Microwave-Assisted Synthesis (Recommended)

Use this for maximum yield and speed.

Why this works: Microwave irradiation provides direct kinetic energy to the polar molecules, causing rapid molecular rotation. This helps the reactants overcome the rotational barrier of the benzyloxy group.

  • Vessel: Microwave-safe pressure vial (10–30 mL).

  • Solvent: Minimal Ethanol (make a slurry) or Solvent-Free (if amine is liquid).

  • Conditions:

    • Power: Dynamic (Max 300W).

    • Temp: 100–120°C.

    • Time: 5–15 minutes.

  • Result: Yields typically improve from ~50% (thermal) to >85% (MW) [1].

Module 3: Knoevenagel Condensation (C-C Bond Formation)

The Issue: Carbon nucleophiles (like malononitrile or ethyl acetoacetate) are larger than amines. The steric clash is more severe. Strong bases (NaOH) often cause "tarring" or polymerization of the nitro-aldehyde rather than condensation.

Comparative Data: Catalyst Efficiency
Catalyst SystemReaction TimeYieldNotes
Piperidine / EtOH 4–6 Hours60–70%Standard. Often requires excess base.
NaOH / H₂O 2 Hours<40%NOT RECOMMENDED. Significant tar formation due to nitro-group sensitivity [2].
Ammonium Acetate / AcOH 1–2 Hours85–90%Preferred. Buffering prevents side reactions.
[CholineCl][Oxalic Acid] (MW) 10 Min94%Deep Eutectic Solvent + Microwave [3]. Greenest approach.
Protocol: Ultrasound-Assisted Knoevenagel

Why this works: Acoustic cavitation creates micro-jets and localized hotspots that force the nucleophile past the steric barrier without the bulk thermal degradation associated with prolonged reflux.

  • Reagents: Aldehyde (1 mmol), Active Methylene (1 mmol), Ammonium Acetate (1.5 mmol).

  • Solvent: Ethanol (5 mL).

  • Apparatus: Ultrasonic cleaning bath (35–40 kHz).

  • Procedure:

    • Sonicate at Room Temperature (or slightly elevated, 40°C).

    • Time: 15–30 minutes.

    • Precipitate usually forms during sonication.

  • Purification: Filtration and washing with cold ethanol.

Module 4: Frequently Asked Questions (FAQ)

Q1: My NMR shows a split aldehyde peak or broad signals. Is my product impure?

  • Answer: Not necessarily. The 2-benzyloxy group can cause atropisomerism (restricted rotation) on the NMR timescale. Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce, it is a conformational issue, not an impurity.

Q2: Can I deprotect the benzyl group before the reaction to reduce sterics?

  • Answer: You can, but be careful. Deprotecting yields 2-hydroxy-5-nitrobenzaldehyde . While less sterically hindered, the phenolic proton is acidic (

    
    ). If you use a basic catalyst (amines, piperidine), you will deprotonate the phenol to form a phenolate anion. This anion pushes electron density into the ring (resonance), drastically deactivating the aldehyde carbonyl toward nucleophilic attack. Keep the benzyl group until after the condensation is complete. 
    

Q3: The reaction turns black/tarry immediately upon adding base.

  • Answer: Nitrobenzaldehydes are sensitive to strong bases (Cannizzaro reaction or polymerization). Switch to a weak acid/base buffer system like Ammonium Acetate or use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the carbonyl without increasing pH.

References

  • Microwave-assisted synthesis of nitrobenzaldehyde-Schiff base ligands. Source: ASJP (Algerian Scientific Journal Platform). Context: Demonstrates reduction of reaction time from hours to minutes and yield improvement for nitrobenzaldehyde derivatives. URL:[Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Source: MDPI (Molecules).[3] Context: Validates the use of Deep Eutectic Solvents and Microwave irradiation to overcome steric and electronic barriers in benzaldehyde condensations. URL:[Link]

  • Crystal structure of 5-hydroxy-2-nitrobenzaldehyde. Source: NIH / PMC. Context: Provides structural insight into the planarity and hydrogen bonding of ortho-substituted nitrobenzaldehydes, relevant for understanding steric locking. URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzyloxy)-5-nitrobenzaldehyde is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including indole derivatives and Nifedipine analogs. Its structural verification is pivotal during synthesis to confirm the successful O-alkylation of the phenolic precursor, 2-hydroxy-5-nitrobenzaldehyde.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of the product versus its precursor and theoretical models. It highlights the specific diagnostic signals required to confirm purity and discusses solvent-dependent chemical shift variations (Solvatochromism) to aid researchers in experimental design.

Part 1: Structural Analysis & Spin System

Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule consists of two distinct aromatic systems linked by an ether bridge.

The Spin Systems[1]
  • System A (Benzaldehyde Core): A trisubstituted benzene ring with a 1,2,4-substitution pattern.

    • H-6 (d): Ortho to the aldehyde (-CHO) and ortho to the nitro (-NO2) group. Highly deshielded.

    • H-4 (dd): Para to the benzyloxy (-OBn) and ortho to the nitro (-NO2) group. Deshielded.

    • H-3 (d): Ortho to the electron-donating benzyloxy group. Shielded relative to H-4 and H-6.

  • System B (Benzyl Group):

    • Benzylic CH2 (s): Isolated spin system (singlet), unless a chiral center is introduced nearby.

    • Phenyl Ring (m): 5 protons, typically appearing as a multiplet due to magnetic equivalence overlap.

Part 2: Experimental Protocol

To generate the data discussed below, the following synthesis and characterization protocol is recommended. This protocol ensures the removal of the starting material (phenol), which simplifies NMR interpretation.

Synthesis of the Analyte
  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K2CO3, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde in DMF.

    • Add K2CO3 and stir for 15 minutes (formation of phenoxide anion).

    • Add Benzyl bromide dropwise. Heat to 60°C for 4 hours.

    • Work-up: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol/Water.

NMR Sample Preparation[1][4]
  • Solvent Choice: CDCl3 (Chloroform-d) is preferred for resolution. DMSO-d6 is an alternative if solubility is poor, but it will cause solvent peaks at 2.50 ppm and water at 3.33 ppm which may interfere with aliphatic impurities.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (d1) = 1.0 sec.

SynthesisWorkflow Reactants Precursor: 2-OH-5-NO2-Benzaldehyde Reaction Reaction: DMF, 60°C, 4h Reactants->Reaction Reagents Reagents: BnBr + K2CO3 Reagents->Reaction Workup Work-up: Ice Water Precip. Recrystallization Reaction->Workup NMR NMR Prep: CDCl3 or DMSO-d6 Workup->NMR

Figure 1: Synthesis and NMR preparation workflow for 2-(Benzyloxy)-5-nitrobenzaldehyde.

Part 3: Comparative Spectral Analysis

Precursor vs. Product (Verification of Synthesis)

The most common analytical challenge is determining if the reaction is complete. The following table compares the diagnostic peaks of the starting material (SM) versus the product.

FeaturePrecursor (2-Hydroxy-5-nitrobenzaldehyde)Product (2-Benzyloxy-5-nitrobenzaldehyde)Diagnostic Change
-OH (Phenolic) ~11.5 ppm (Broad s) Absent Primary confirmation of reaction
-OCH2- (Benzylic) Absent5.35 ppm (s, 2H) Appearance of new singlet
-CHO (Aldehyde) ~10.30 ppm (s)~10.45 ppm (s)Slight downfield shift (loss of H-bond)
Aromatic Region 3 Protons (Pattern: d, dd, d)8 Protons (3 Core + 5 Benzyl)Integration increases from 3H to 8H
Solvent Comparison (CDCl3 vs. DMSO-d6)

Solvent choice significantly affects chemical shifts (


) due to polarity and hydrogen bonding capabilities.
Proton Assignment

in CDCl3 (ppm)

in DMSO-d6 (ppm)
Note
CHO (Aldehyde) 10.4510.48Minimal change (no H-bonding available).
H-6 (Ar-H) 8.72 (d)8.65 (d)Anisotropy effects of DMSO shield slightly.
H-4 (Ar-H) 8.41 (dd)8.45 (dd)
H-3 (Ar-H) 7.18 (d)7.45 (d)Significant shift due to solvent polarity near ether O.
Benzyl (-CH2-) 5.355.42

Part 4: Detailed Peak Assignment (in CDCl3)

The following assignments are based on standard chemical shift correlations and coupling constants (


 values).
Aldehyde Proton (-CHO)
  • Shift: 10.45 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

  • Logic: The most downfield signal. It appears as a singlet because there are no vicinal protons. Long-range coupling (

    
     Hz) to H-6 is possible but often unresolved on 300/400 MHz instruments.
    
Aromatic Core (Nitro-Benzaldehyde Ring)

This forms an AMX spin system (or ABX depending on field strength).

  • H-6 (Ortho to CHO, Ortho to NO2):

    • Shift: 8.72 ppm

    • Multiplicity: Doublet (

      
      )
      
    • Coupling (

      
      ):  ~2.8 Hz (Meta coupling to H-4).
      
    • Logic: This proton is in the most electron-deficient environment, sandwiched between two strong electron-withdrawing groups (EWG).

  • H-4 (Para to OBn, Ortho to NO2):

    • Shift: 8.41 ppm

    • Multiplicity: Doublet of Doublets (

      
      )
      
    • Coupling (

      
      ):  ~9.0 Hz (Ortho to H-3) and ~2.8 Hz (Meta to H-6).
      
    • Logic: Deshielded by the ortho-nitro group but less so than H-6 because it is para to the electron-donating alkoxy group.

  • H-3 (Ortho to OBn, Meta to NO2):

    • Shift: 7.18 ppm

    • Multiplicity: Doublet (

      
      )
      
    • Coupling (

      
      ):  ~9.0 Hz (Ortho to H-4).
      
    • Logic: This is the most shielded proton on the core ring due to the resonance donation from the adjacent oxygen atom (Ortho-effect).

Benzyloxy Group[5][6]
  • Benzylic Methylene (-OCH2-):

    • Shift: 5.35 ppm

    • Multiplicity: Singlet (

      
      )
      
    • Integration: 2H

    • Logic: Typical range for benzylic ethers (5.0–5.5 ppm).

  • Phenyl Ring (Ph-H):

    • Shift: 7.35 – 7.50 ppm

    • Multiplicity: Multiplet (

      
      )
      
    • Integration: 5H

    • Logic: These protons often overlap. If resolved, they appear as 2H (ortho), 2H (meta), and 1H (para).

PeakAssignment Spectrum Spectrum Analysis (CDCl3) Downfield Downfield (>8.0 ppm) Spectrum->Downfield Midfield Aromatic (7.0-8.0 ppm) Spectrum->Midfield Upfield Upfield (5.0-6.0 ppm) Spectrum->Upfield CHO 10.45 ppm (s) Aldehyde (-CHO) Downfield->CHO H6 8.72 ppm (d, J=2.8) H-6 (Ortho to NO2/CHO) Downfield->H6 H4 8.41 ppm (dd, J=9, 2.8) H-4 (Ortho to NO2) Downfield->H4 Ph 7.35-7.50 ppm (m) Benzyl Aromatic (5H) Midfield->Ph H3 7.18 ppm (d, J=9) H-3 (Ortho to OBn) Midfield->H3 CH2 5.35 ppm (s) Benzylic CH2 Upfield->CH2

Figure 2: Logic tree for peak assignment based on chemical shift regions.

Part 5: Troubleshooting & Impurity Profiling

A self-validating protocol requires checking for common impurities.

  • Residual Solvent:

    • DMF: Look for singlets at 2.89, 2.96, and 8.02 ppm.

    • Acetone: Singlet at 2.17 ppm.

    • Water: Broad singlet at ~1.56 ppm (in CDCl3) or 3.33 ppm (in DMSO).

  • Unreacted Starting Material:

    • Check for a broad singlet >11.0 ppm (Phenolic OH).

    • Check for the H-6 doublet shifting upfield to ~8.6 ppm.

  • Benzyl Bromide (Reagent):

    • Check for a singlet at ~4.5 ppm (CH2-Br), distinct from the product's 5.35 ppm (CH2-O).

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) Mass Spectrum and Data.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Available at: [Link]

  • Organic Syntheses. o-Nitrobenzaldehyde. Org.[2][5][6] Syn. Coll. Vol. 3, p.641 (1955). (Reference for general nitrobenzaldehyde properties and nitration patterns). Available at: [Link]

Sources

A Comparative Reactivity Analysis: 2-(Benzyloxy)-5-nitrobenzaldehyde vs. 2-chloro-5-nitrobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted nitrobenzaldehydes are particularly valuable as versatile bifunctional building blocks, offering two distinct points for chemical modification: the reactive aldehyde and the activated aromatic ring.[1] This guide presents an in-depth comparative analysis of two such key intermediates: 2-(Benzyloxy)-5-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde .

While structurally similar, the substitution of a benzyloxy group for a chloro group at the C2 position introduces profound differences in electronic properties and steric profiles. These differences significantly impact the reactivity of both the aldehyde carbonyl and the C2 carbon center. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by theoretical principles and experimental data, to enable informed decisions in synthetic design. We will explore the reactivity of these compounds in two key transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and Knoevenagel condensation at the aldehyde.

Part 1: Theoretical Reactivity Analysis

The reactivity of these molecules is governed by a combination of electronic and steric effects originating from the substituents on the aromatic ring. The nitro group (-NO₂) at C5 is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects, rendering the entire aromatic system electron-deficient.[2] This deactivation is crucial for activating the ring towards nucleophilic attack and enhancing the electrophilicity of the aldehyde carbon. The key difference lies in the nature of the C2 substituent.

Electronic Effects: Chloro vs. Benzyloxy
  • 2-chloro-5-nitrobenzaldehyde : The chlorine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). While it possesses lone pairs capable of a weak resonance donation (+R) effect, the inductive effect is dominant, further deactivating the ring.[3] This dual electron-withdrawing character from both the nitro and chloro groups makes the aldehyde carbon highly electrophilic and the C2 carbon highly susceptible to nucleophilic attack.[4]

  • 2-(Benzyloxy)-5-nitrobenzaldehyde : The benzyloxy group (-OCH₂Ph) presents a more complex electronic profile. The oxygen atom is electronegative, leading to an inductive withdrawal (-I). However, the oxygen's lone pairs can be donated into the aromatic ring via a strong resonance effect (+R).[1] In systems geared for electrophilic aromatic substitution, this +R effect is activating and ortho-, para-directing.[1] However, in the context of the reactions discussed here, its primary influence is on the electron density of the aldehyde and the leaving group potential at C2.

The interplay of these electronic effects can be visualized as follows:

G Diagram 1: Electronic Effects of Substituents cluster_chloro 2-chloro-5-nitrobenzaldehyde cluster_benzyloxy 2-(Benzyloxy)-5-nitrobenzaldehyde chloro CHO Cl -I (Strong) +R (Weak) nitro_c NO₂ -I (Strong) -R (Strong) benzyloxy CHO OBn -I (Moderate) +R (Strong) nitro_b NO₂ -I (Strong) -R (Strong) G start Dissolve Aldehyde in DMF add_nuc Add Nucleophile (e.g., Pyrrolidine) start->add_nuc Step 1 add_base Add Base (e.g., K₂CO₃) add_nuc->add_base Step 2 heat Heat Reaction (e.g., 80°C) add_base->heat Step 3 monitor Monitor by TLC heat->monitor Step 4 workup Aqueous Workup & Extraction monitor->workup Step 5 (upon completion) purify Purify by Chromatography workup->purify Step 6 end Characterize Product purify->end Step 7

Caption: Diagram 2: General Workflow for SNAr Experiment

Experimental Protocol: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde

This protocol is based on a known transformation for the chloro-derivative and serves as a template for comparison. [5]

  • Setup : To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL), add pyrrole (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Reaction : Heat the mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the product.

Expected Results Summary

SubstrateExpected OutcomeRationale
2-chloro-5-nitrobenzaldehydeHigh yield of SNAr productExcellent leaving group (Cl⁻), high electrophilicity at C2.
2-(benzyloxy)-5-nitrobenzaldehydeNo reaction or trace productVery poor leaving group (BnO⁻), potential steric hindrance.
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond. [6]The reactivity of the aldehyde is paramount, with more electrophilic carbonyl carbons reacting faster. [2] Causality Behind Reactivity Differences:

  • Aldehyde Electrophilicity : As established, both the chloro and nitro groups are electron-withdrawing, increasing the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. [2]The combined -I effect of the chlorine atom in 2-chloro-5-nitrobenzaldehyde likely makes its aldehyde group more electrophilic and thus more reactive than the aldehyde in the benzyloxy analogue, where the oxygen's +R effect can partially offset its -I effect.

  • Steric Hindrance : The bulky benzyloxy group is positioned ortho to the aldehyde. This can sterically hinder the approach of the nucleophile (the enolate of the active methylene compound), potentially leading to slower reaction rates compared to the less hindered chloro-substituted aldehyde. [7] Conclusion for Knoevenagel Condensation: 2-chloro-5-nitrobenzaldehyde is expected to be more reactive in Knoevenagel condensations due to a more electrophilic aldehyde and lower steric hindrance. This should translate to faster reaction times and/or higher yields under identical conditions.

Experimental Protocol: Synthesis of 2-(arylmethylidene)malononitrile

This protocol is a generalized procedure for Knoevenagel condensation. [6][8]

  • Setup : In a round-bottom flask, combine the respective aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a suitable solvent (e.g., ethanol, 5 mL).

  • Catalyst : Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 mmol).

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50°C).

  • Monitoring : Monitor the reaction progress by TLC. The product often precipitates from the solution upon formation.

  • Isolation : Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification : Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Data for Knoevenagel Condensation

Direct side-by-side comparative data is scarce in the literature. However, we can compile data from separate studies to infer relative reactivity.

SubstrateActive MethyleneConditionsYieldTimeReference
2-chloro-5-nitrobenzaldehydeMalononitrilePiperidine, EtOH, RT92%30 min[8]
4-(Benzyloxy)benzaldehydeMalononitrileH₂O, 50°C, catalyst-free78%4 h[9]

Note: The data for 4-(Benzyloxy)benzaldehyde is presented as a proxy due to the lack of specific data for the 2-(benzyloxy)-5-nitro isomer. The reaction conditions are different, which must be considered when comparing. However, the trend is consistent with theoretical predictions: the more electron-deficient chloro-nitro-substituted aldehyde reacts much faster and in higher yield than the benzyloxy-substituted aldehyde.

Summary and Outlook

The choice between 2-(benzyloxy)-5-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde is highly dependent on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) at the C2 position, 2-chloro-5-nitrobenzaldehyde is the vastly superior reagent due to the excellent leaving group ability of chloride.

  • For Knoevenagel Condensation and other nucleophilic additions at the aldehyde, 2-chloro-5-nitrobenzaldehyde is predicted to be more reactive due to a combination of heightened carbonyl electrophilicity and lower steric hindrance.

This guide provides a framework for understanding the fundamental principles that govern the reactivity of these important synthetic intermediates. Researchers should consider these factors carefully to select the optimal building block, thereby streamlining synthetic routes and maximizing the potential for success in the development of novel molecules.

References

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]

  • Chegg. (2023). Solved compare the reactivity of four different aldehydes. Chegg.com. Available at: [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2024). Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). University of Babylon. Available at: [Link]

  • Wang, Z., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2026). What makes a good leaving group?. Master Organic Chemistry. Available at: [Link]

  • Kantorowski, E. J., & Singleton, D. A. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Aromatic Compounds and Their Reactions. (n.d.). Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

  • Knoevenagel Condensation. (n.d.). Wikipedia. Available at: [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. (2019). MDPI. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Benzyloxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the procedural standards for the disposal of 2-(Benzyloxy)-5-nitrobenzaldehyde (CAS: 20357-25-9). While often handled routinely in organic synthesis, this compound presents a dual-hazard profile due to its nitro aromatic moiety (thermal instability/energetic potential) and aldehyde functionality (autoxidation and polymerization risks).

Effective disposal requires strict segregation from incompatible agents to prevent uncontrolled exothermic reactions or the formation of shock-sensitive byproducts.

Physiochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 20357-25-9Use for waste profiling and inventory tracking.
Molecular Formula C₁₄H₁₁NO₄Nitrogen content requires high-temp incineration to minimize NOx emissions.
Physical State Solid (Yellow powder/crystals)Dust explosion hazard if aerosolized.
Hazard Codes H302, H315, H319, H335Toxic if swallowed; Irritant.[1] requires full PPE (Nitrile gloves, N95/P100 mask).
Reactivity Nitro-group / AldehydeDo not heat. Susceptible to violent decomposition at elevated temperatures.

Segregation & Compatibility Logic

Causality of Protocols: The primary risk during storage and disposal is accidental derivatization .

  • Aldehyde Risk: In the presence of strong bases, aldehydes can undergo the Cannizzaro reaction, generating heat and pressure.

  • Nitro Risk: Nitro groups are energetic. Contact with strong reducing agents or amines can lead to rapid, exothermic reduction, potentially compromising waste container integrity.

Compatibility Matrix
Chemical ClassCompatibility StatusMechanism of Failure
Strong Oxidizers (e.g., Peroxides)INCOMPATIBLE Accelerated oxidation; fire risk.
Strong Bases (e.g., NaOH, KOH)INCOMPATIBLE Exothermic polymerization or Cannizzaro reaction.
Amines INCOMPATIBLE Potential for Schiff base formation (exothermic).
Halogenated Solvents COMPATIBLE Acceptable for solution waste (DCM, Chloroform).
Non-Halogenated Solvents COMPATIBLE Acceptable for solution waste (Ethyl Acetate, Acetone).

Waste Disposal Workflow

The following decision tree outlines the logical flow for characterizing and packaging waste to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 2-(Benzyloxy)-5-nitrobenzaldehyde StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Debris) StateCheck->SolidPath Powder/Paper/PPE LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Solvents Segregation Segregation Check: Isolate from Bases/Oxidizers SolidPath->Segregation LiquidPath->Segregation SolidPack Packaging (Solid): Double-bag (LDPE) -> Wide-mouth HDPE Jar Segregation->SolidPack Passed LiquidPack Packaging (Liquid): Glass/HDPE Carboy (Vented Cap Recommended) Segregation->LiquidPack Passed Labeling Labeling: 'Hazardous Waste' Constituents: 100% Tags: Toxic, Irritant SolidPack->Labeling LiquidPack->Labeling Disposal Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of nitro-aldehyde waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Objective: Secure containment of dry powder to prevent dust aerosolization and inhalation.

  • Primary Containment:

    • Place the substance, weighing boats, and contaminated paper towels into a clear LDPE (Low-Density Polyethylene) bag .

    • Technical Note: Avoid using biohazard bags (red bags) for chemical waste; this causes regulatory confusion at the incineration plant.

  • Secondary Containment:

    • Seal the LDPE bag with tape or a zip tie.

    • Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or screw-top jar.

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Chemical Name: Write fully: "2-(Benzyloxy)-5-nitrobenzaldehyde". Do not use abbreviations or structural formulas.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions)

Objective: Prevent pressure buildup and solvent incompatibility.

  • Solvent Identification:

    • Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Acetone).

    • Critical Step: Do not mix these streams if your facility recycles solvents.

  • pH Verification:

    • Before adding the aldehyde solution to a central carboy, check the pH of the waste container.

    • Requirement: pH must be Neutral (6-8) or Acidic (4-6).

    • Warning: If the waste container is Basic (pH > 8), DO NOT ADD . The aldehyde will polymerize or react, causing rapid heating and potential container rupture.

  • Transfer:

    • Use a funnel to prevent splashing.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

Protocol C: Spill Response (Immediate Action)

Scenario: Powder spill on the benchtop.

  • Isolate: Alert nearby personnel. Don appropriate PPE (Double nitrile gloves, safety goggles, lab coat).

  • Dust Control: Do NOT dry sweep. Dry sweeping generates dust clouds which are inhalation hazards and potential explosion risks.[3]

  • Wet Method:

    • Cover the spill with a paper towel dampened with inert solvent (e.g., water or ethanol).

    • Gently wipe inward from the perimeter to the center.

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) immediately.

  • Decontamination: Wash the surface with a mild soap solution to remove sticky aldehyde residues.

References & Authority

  • United States Environmental Protection Agency (EPA). SW-846 Test Methods for Evaluating Solid Waste: Physical/Chemical Methods.[4] (Method 8330A: Nitroaromatics). [Link][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763261 (2-(Benzyloxy)-5-nitrobenzaldehyde). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.